molecular formula C9H16O B1530285 2-Cyclopentyl-2-methylpropanal CAS No. 1499937-34-6

2-Cyclopentyl-2-methylpropanal

Cat. No.: B1530285
CAS No.: 1499937-34-6
M. Wt: 140.22 g/mol
InChI Key: GAEDQTPUGBNHBU-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-methylpropanal is a cyclic aldehyde with the chemical formula C10H18O.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopentyl-2-methylpropanal can be synthesized through several methods. One common approach involves the oxidation of 2-cyclopentyl-2-methylpropanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) . Another method includes the hydroformylation of cyclopentyl ethylene, followed by hydrogenation to yield the desired aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclopentyl methyl ketone. This process typically uses a palladium catalyst under high pressure and temperature conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohol, 2-cyclopentyl-2-methylpropanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: 2-Cyclopentyl-2-methylpropanoic acid

    Reduction: 2-Cyclopentyl-2-methylpropanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopentyl-2-methylpropanal has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-methylpropanal involves its interaction with specific molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. The compound’s reactivity is primarily due to the presence of the aldehyde functional group, which can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl methyl ketone
  • Cyclopentyl ethylene
  • 2-Methylpropanal

Uniqueness

2-Cyclopentyl-2-methylpropanal is unique due to its cyclic structure combined with an aldehyde functional group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For example, cyclopentyl methyl ketone lacks the aldehyde group, while 2-methylpropanal does not have the cyclic structure .

Properties

IUPAC Name

2-cyclopentyl-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2,7-10)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEDQTPUGBNHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499937-34-6
Record name 2-cyclopentyl-2-methylpropanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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